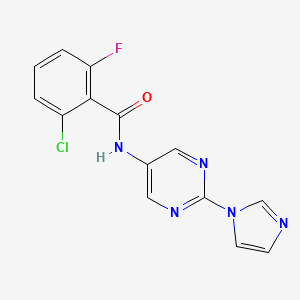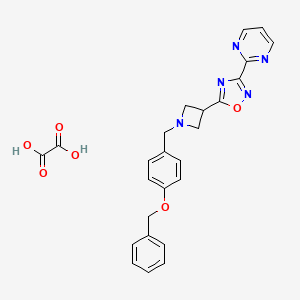
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, a pyrimidine ring, and an oxadiazole ring . These types of structures are often found in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could result in a rigid, planar molecule. The benzyloxy and benzyl groups could provide additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the azetidine ring could potentially undergo ring-opening reactions, and the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could result in a relatively high melting point and low solubility in water .Scientific Research Applications
Design and Synthesis for Selective Inhibition
Compounds incorporating oxadiazole moieties, such as benzimidazole analogs endowed with oxadiazole, have been designed and synthesized for selective cyclooxygenase-2 (COX-2) inhibitor activity. These compounds exhibit good to remarkable activity, indicating their potential in developing new therapeutic agents targeting inflammation and cancer (Rathore et al., 2014).
Antimicrobial and Anticancer Activities
Oxadiazole and related heterocyclic compounds have demonstrated significant antimicrobial activity against various bacterial strains and cytotoxic activity against cancer cell lines. This suggests their potential utility in creating new antimicrobial and anticancer agents (Sapijanskaitė-Banevič et al., 2021; Devarasetty et al., 2016).
Pesticidal Activities
Research on pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety has shown excellent insecticidal and fungicidal activities, highlighting the potential of such compounds in agricultural applications (Liu et al., 2021).
Antioxidant Evaluation
The synthesis of functionalized oxadiazoles and evaluation of their antioxidant activity provide insights into the potential use of these compounds in protecting against oxidative stress and DNA damage, which is critical for developing therapeutic agents for diseases associated with oxidative damage (Bondock et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
oxalic acid;5-[1-[(4-phenylmethoxyphenyl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2.C2H2O4/c1-2-5-18(6-3-1)16-29-20-9-7-17(8-10-20)13-28-14-19(15-28)23-26-22(27-30-23)21-24-11-4-12-25-21;3-1(4)2(5)6/h1-12,19H,13-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPQOUJAPKUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

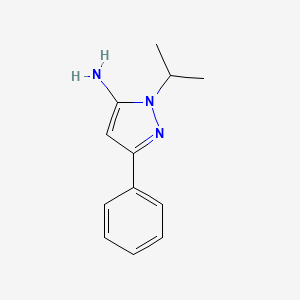
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2681365.png)
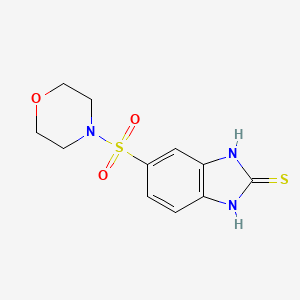

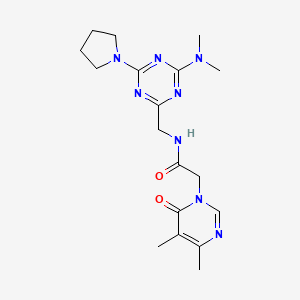
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2681372.png)

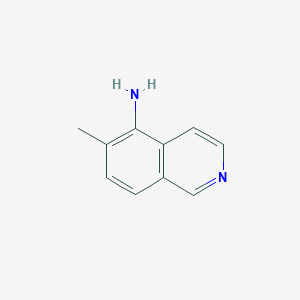
![3-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B2681376.png)
![2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2681378.png)

![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2681382.png)
